3-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]quinazolin-4-one
Overview
Description
3-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]quinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a methoxy-prop-2-enylphenoxyethyl side chain that contributes to its unique chemical properties.
Scientific Research Applications
3-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to form quinazolin-4-one.
Introduction of the Side Chain: The methoxy-prop-2-enylphenoxyethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the quinazolinone core with 2-(2-methoxy-6-prop-2-enylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The prop-2-enyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Methoxy group oxidation can yield methoxybenzoic acid.
Reduction: Reduction of the quinazolinone core can produce dihydroquinazolinone.
Substitution: Halogenation can yield brominated derivatives of the compound.
Mechanism of Action
The mechanism of action of 3-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]quinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes, while the methoxy-prop-2-enylphenoxyethyl side chain can interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-methoxyphenoxy)ethyl]quinazolin-4-one
- 3-[2-(2-allylphenoxy)ethyl]quinazolin-4-one
- 3-[2-(2-methoxy-6-allylphenoxy)ethyl]quinazolin-4-one
Uniqueness
3-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]quinazolin-4-one is unique due to the presence of both the methoxy and prop-2-enyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-7-15-8-6-11-18(24-2)19(15)25-13-12-22-14-21-17-10-5-4-9-16(17)20(22)23/h3-6,8-11,14H,1,7,12-13H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEHSPGAUUQZBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCN2C=NC3=CC=CC=C3C2=O)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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